4-(3-Oxobutyl)phenyl propionate
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Overview
Description
4-(3-Oxobutyl)phenyl propionate is an organic compound with the molecular formula C13H16O3. It is characterized by a phenyl ring substituted with a propionate group and a 3-oxobutyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxobutyl)phenyl propionate typically involves the esterification of 4-(3-oxobutyl)phenol with propionic acid or its derivatives. One common method is the reaction of 4-(3-oxobutyl)phenol with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxobutyl)phenyl propionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 4-(3-carboxybutyl)phenyl propionate.
Reduction: Formation of 4-(3-hydroxybutyl)phenyl propionate.
Substitution: Formation of various substituted phenyl propionates depending on the substituent introduced.
Scientific Research Applications
4-(3-Oxobutyl)phenyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxobutyl)phenyl propionate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation and reduction products may interact with enzymes and receptors, modulating their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Oxobutyl)phenyl acetate
- 4-(3-Oxobutyl)phenyl butyrate
- 4-(3-Oxobutyl)phenyl valerate
Uniqueness
4-(3-Oxobutyl)phenyl propionate is unique due to its specific ester linkage and the presence of a 3-oxobutyl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the propionate ester may exhibit different solubility and stability characteristics compared to acetate or butyrate esters .
Properties
CAS No. |
84604-41-1 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] propanoate |
InChI |
InChI=1S/C13H16O3/c1-3-13(15)16-12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3 |
InChI Key |
NBNZUDHERZHGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
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